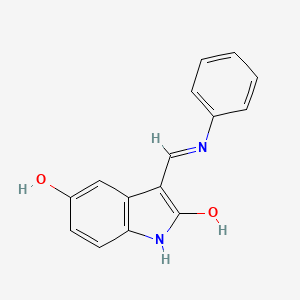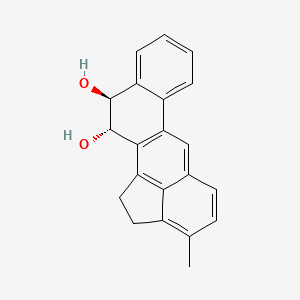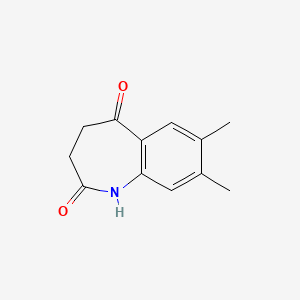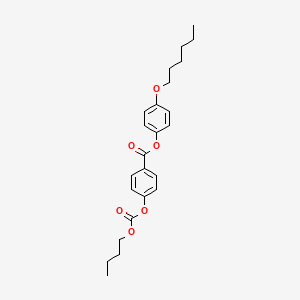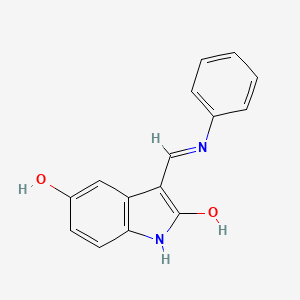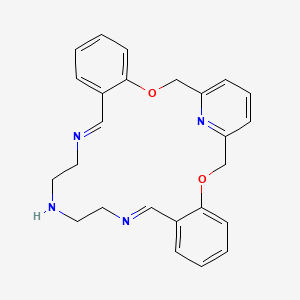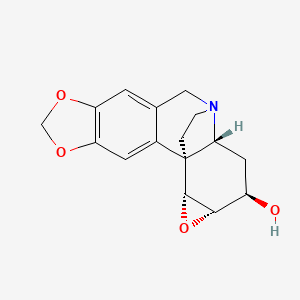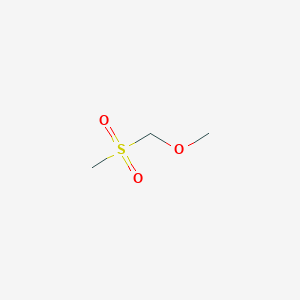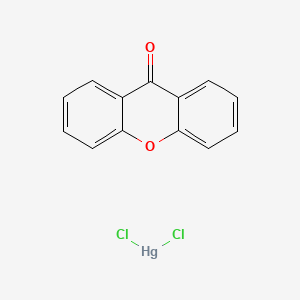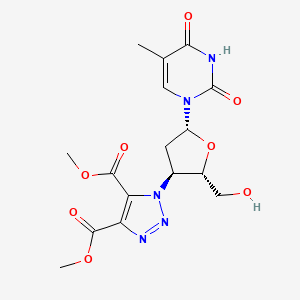
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone is a brominated organic compound that belongs to the class of furanones. Furanones are heterocyclic compounds containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of bromine atoms and a phenyl group in this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone typically involves the bromination of a precursor compound. One common method is the radical bromination of a furanone derivative using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and advanced reactors can optimize the reaction conditions and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of de-brominated products or the reduction of the furanone ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of de-brominated furanones or reduced furanone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect cellular processes such as signal transduction, gene expression, and metabolic pathways, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-3-(bromo(phenyl)methyl)furan-2(5H)-one: A similar compound with a different furanone ring structure.
3-Bromo-3-(bromo(phenyl)methyl)tetrahydrofuran-2(3H)-one: A tetrahydrofuran derivative with similar bromine and phenyl substitutions.
Eigenschaften
CAS-Nummer |
5461-04-1 |
|---|---|
Molekularformel |
C11H10Br2O2 |
Molekulargewicht |
334.00 g/mol |
IUPAC-Name |
3-bromo-3-[bromo(phenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H10Br2O2/c12-9(8-4-2-1-3-5-8)11(13)6-7-15-10(11)14/h1-5,9H,6-7H2 |
InChI-Schlüssel |
ROIKPDSNGKFMLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C1(C(C2=CC=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




